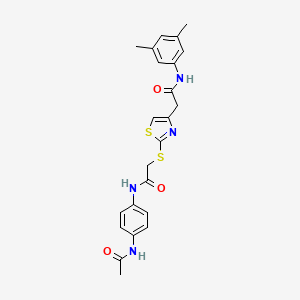

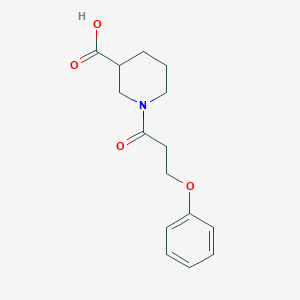

N-(4-乙酰氨基苯基)-2-((4-(2-((3,5-二甲苯基)氨基)-2-氧代乙基)噻唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a derivative of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which has been identified as a novel scaffold with activity against various cancer cell lines, including those resistant to other treatments . This family of compounds has shown promise in the fight against cancer due to their ability to induce cell death through apoptosis and autophagy, as well as demonstrating good pharmacokinetic properties and significant tumor growth reduction in vivo .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid under microwave irradiation to form the 2-(4-aminophenyl)benzothiazole structure. This structure is then acetylated to form amide compounds, which are further reacted with various heterocyclic ring systems in the presence of potassium carbonate to yield the final compounds . Although the specific synthesis route for the compound is not detailed, it likely follows a similar pathway involving the formation of an acetamide group and subsequent reactions to introduce the thiazole and additional substituents.

Molecular Structure Analysis

The molecular structure of a related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, has been analyzed, revealing that the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, contributing to the molecule's three-dimensional conformation . This structural information is crucial as it can influence the compound's biological activity and interactions with target proteins. The crystal packing of such molecules is characterized by hydrogen bonding and π-π interactions, which are essential for the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer antitumor activity. The initial reactions to form the benzothiazole structure, followed by acetylation and further functionalization with heterocyclic rings, are key steps in the synthesis of these bioactive molecules . The specific chemical reactions for the compound would involve the introduction of the dimethylphenylamino group and the formation of the thiazolylthio acetamide moiety, which are likely critical for its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" are not detailed in the provided papers, the properties of similar compounds in the same family can provide insights. These properties include solubility, stability, and the compound's ability to form stable crystals, which are important for drug formulation and delivery . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also critical and have been found to be favorable in the lead compound 6b from the same family .

科学研究应用

抗肿瘤活性

一些研究集中于合成和评估类似于这种化合物的衍生物的潜在抗肿瘤活性。例如,Yurttaş 等人 (2015) 合成了 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,包括与所讨论化合物相似的结构,并评估了它们对人肿瘤细胞系的抗肿瘤活性 (Yurttaş, Tay, & Demirayak, 2015)。类似地,Evren 等人 (2019) 合成了 N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺并研究了它们的抗癌活性 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。

光电特性

Camurlu 和 Guven (2015) 研究了与所讨论化合物具有结构相似性的噻唑基聚噻吩的光电特性。他们合成了含噻唑的单体并评估了它们的导电聚合物的光电特性 (Camurlu & Guven, 2015)。

抗菌评价

Gul 等人 (2017) 的研究涉及合成 2-[[5-烷基/芳烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,它们与所讨论化合物在结构上相关,并评估了它们的抗菌和溶血活性 (Gul 等,2017)。

抗炎活性

Sunder 和 Maleraju (2013) 合成了包括 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2, 3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺在内的衍生物,它们与所讨论化合物相似,并评估了它们的抗炎活性 (Sunder & Maleraju, 2013)。

属性

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-14-8-15(2)10-19(9-14)26-21(29)11-20-12-31-23(27-20)32-13-22(30)25-18-6-4-17(5-7-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPHWANOIIXEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)